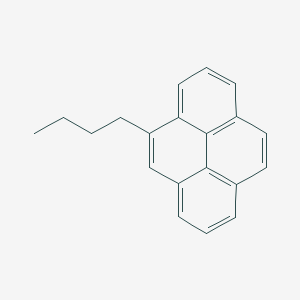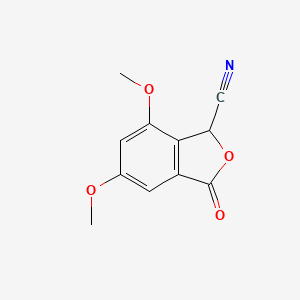![molecular formula C7H11O6P B14319317 Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate CAS No. 112683-52-0](/img/structure/B14319317.png)
Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate is a chemical compound known for its unique structure and reactivity. It is also referred to as 2,3-Butadienoic acid, 2-[(dimethoxyphosphinyl)oxy]-, methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2,3-butadienoic acid with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have applications in organic synthesis and material science.
Applications De Recherche Scientifique
Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the dimethoxyphosphoryl group, which can participate in coordination with metal ions and other electrophilic species. The pathways involved in its reactions include nucleophilic addition, substitution, and elimination mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3-butadienoate: A structurally similar compound with different reactivity due to the absence of the dimethoxyphosphoryl group.
Methyl 2-(diethoxyphosphoryl)acetate: Another phosphonate ester with distinct chemical properties and applications.
Uniqueness
Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate is unique due to the presence of both the allene and phosphonate functional groups. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and material science.
Propriétés
Numéro CAS |
112683-52-0 |
|---|---|
Formule moléculaire |
C7H11O6P |
Poids moléculaire |
222.13 g/mol |
InChI |
InChI=1S/C7H11O6P/c1-5-6(7(8)10-2)13-14(9,11-3)12-4/h1H2,2-4H3 |
Clé InChI |
MZXMWWAGEKWVGV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C=C)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
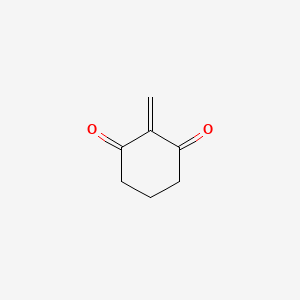
![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
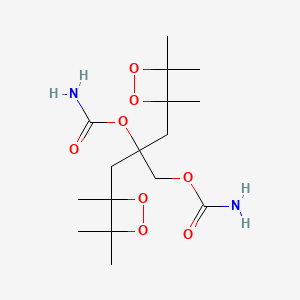
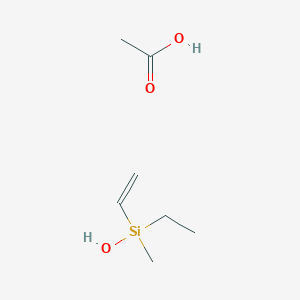
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)
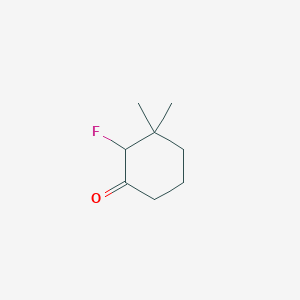

![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)

